![molecular formula C14H18N4 B3833295 (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine CAS No. 14942-63-3](/img/structure/B3833295.png)
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine
Vue d'ensemble
Description
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine, also known as PYR, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. PYR is a synthetic molecule that belongs to the family of pyrrole-based compounds and has a unique structure that makes it an attractive candidate for various research purposes.
Mécanisme D'action
The mechanism of action of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been shown to interact with specific receptors in the body, including the adenosine A2A receptor, which plays a crucial role in inflammation and immune response. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has also been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which are key mediators of inflammation.
Biochemical and Physiological Effects
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been shown to have various biochemical and physiological effects on the body. In vitro studies have demonstrated that (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has also been found to have potent antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has several advantages as a research tool, including its ease of synthesis, high yield, and low cost. Additionally, (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been found to be stable under various conditions, making it a suitable candidate for various laboratory experiments. However, one of the limitations of using (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine in experiments is its relatively low solubility in water, which can limit its application in certain assays.
Orientations Futures
There are several potential future directions for research involving (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine. One area of interest is the development of new drugs and therapies based on (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine's unique structure and properties. Additionally, further studies are needed to fully understand the mechanism of action of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine and its potential applications in various disease models. Finally, research on the synthesis and modification of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine could lead to the development of new derivatives with enhanced properties and applications.
Applications De Recherche Scientifique
(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has shown promising results in various scientific research areas, including medicinal chemistry, biochemistry, and material science. One of the most significant applications of (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine is in the development of new drugs and therapies for various diseases. (1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine has been found to exhibit potent anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
Propriétés
IUPAC Name |
1-(1H-pyrrol-2-yl)-N-[4-(1H-pyrrol-2-ylmethylideneamino)butyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1(7-15-11-13-5-3-9-17-13)2-8-16-12-14-6-4-10-18-14/h3-6,9-12,17-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCVPLFPWAIRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NCCCCN=CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422480 | |
| Record name | 1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |
CAS RN |
14942-63-3 | |
| Record name | 1,4-Butanediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





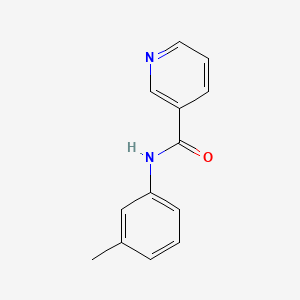
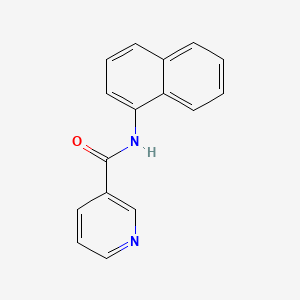
![2,5-dimethyl-3-{4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3833272.png)
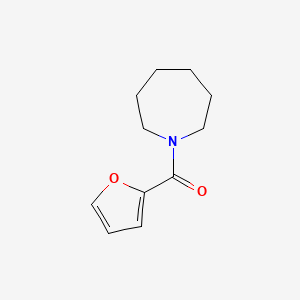
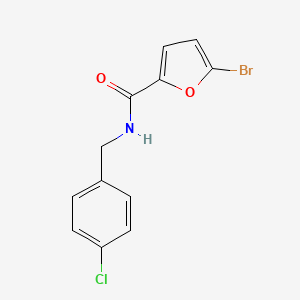
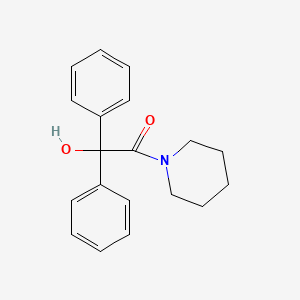


![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)urea]](/img/structure/B3833315.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]benzamide](/img/structure/B3833326.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)